molecular formula C19H20ClF3N4 B14981443 3-(4-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14981443
M. Wt: 396.8 g/mol
InChI Key: VQRYYFIJFOEPMA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the trifluoromethyl group and the chlorophenyl group. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation. The compound induces apoptosis by activating caspase-3 and suppressing NF-κB and IL-6 activation . These molecular interactions disrupt the normal functioning of cancer cells, leading to their death.

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20ClF3N4

Molecular Weight

396.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H20ClF3N4/c1-11(2)8-9-24-15-10-12(3)25-18-16(13-4-6-14(20)7-5-13)17(19(21,22)23)26-27(15)18/h4-7,10-11,24H,8-9H2,1-3H3

InChI Key

VQRYYFIJFOEPMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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